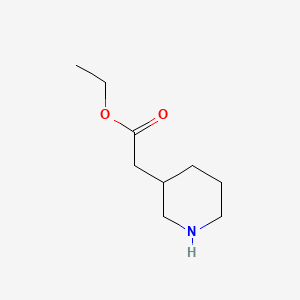

Ethyl 2-(piperidin-3-yl)acetate

Beschreibung

Structural Context and Significance of the Piperidine (B6355638) Moiety

The core of Ethyl 2-(piperidin-3-yl)acetate is the piperidine ring, a six-membered heterocycle containing a nitrogen atom. encyclopedia.pubnih.gov This structural motif is of immense significance in the pharmaceutical industry and drug discovery. nih.govresearchgate.net The piperidine scaffold is a privileged structure, meaning it is frequently found in biologically active compounds and approved drugs. nih.gov

The prevalence of the piperidine ring stems from its ability to confer favorable properties to a molecule, such as improved solubility, metabolic stability, and the capacity to form crucial interactions with biological targets. Piperidine derivatives are integral components in over twenty classes of pharmaceuticals, including treatments for cancer, Alzheimer's disease, hypertension, and pain. encyclopedia.pubresearchgate.netijnrd.org The nitrogen atom in the ring is often basic and can be protonated at physiological pH, which can be critical for binding to enzymes or receptors.

Overview of Research Trajectories for this compound

Research involving this compound is primarily focused on its utility as a synthetic intermediate. theclinivex.com Scientists utilize this compound as a starting material or a key building block to construct more elaborate molecules with specific functionalities. The research often involves modifying the piperidine nitrogen or the ethyl acetate (B1210297) side chain to explore new chemical space and develop novel compounds.

A significant research application for the chiral (S)-enantiomer of this compound is its use as a reagent in the synthesis of phenylethylaminopyrimidinylpiperidine derivatives. theclinivex.com These derivatives have been investigated as potential antagonists for the prostaglandin (B15479496) D2 receptor, a target of interest in the study of inflammatory conditions. theclinivex.com This trajectory highlights the compound's value in creating libraries of related structures for structure-activity relationship (SAR) studies, which are crucial for optimizing the potency and selectivity of drug candidates. nih.gov

Role as a Key Intermediate in Complex Chemical Synthesis

As a key intermediate, this compound provides a foundational structure that can be elaborated upon through various chemical reactions. The secondary amine of the piperidine ring can undergo a range of transformations, such as N-alkylation, N-acylation, or N-arylation, to introduce diverse substituents. These modifications are fundamental in medicinal chemistry for fine-tuning a molecule's biological activity. nih.gov

For instance, in the synthesis of the aforementioned prostaglandin D2 receptor antagonists, the piperidine nitrogen of (S)-Ethyl 2-(piperidin-3-yl)acetate is typically reacted with a suitable pyrimidine-containing electrophile. theclinivex.com This step connects the piperidine scaffold to another key pharmacophoric element. Subsequently, the ethyl ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further opportunities for modification or for serving as a handle to attach to other molecular fragments. The strategic use of this compound thus simplifies the synthetic route to complex target molecules, making it an efficient and valuable tool for chemists. theclinivex.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-piperidin-3-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)6-8-4-3-5-10-7-8/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFIWCWTENIBKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80983549 | |

| Record name | Ethyl (piperidin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80983549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64995-88-6 | |

| Record name | Ethyl (piperidin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80983549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(piperidin-3-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of Ethyl 2-(piperidin-3-yl)acetate Enantiomers

The synthesis of enantiomerically pure forms of this compound is crucial for the development of chiral drugs and probes. The primary methods to achieve this are asymmetric catalysis and the separation of racemic mixtures.

Asymmetric hydrogenation of the corresponding unsaturated precursor, ethyl 2-(pyridin-3-yl)acetate, or a related intermediate is a highly efficient method for obtaining chiral piperidines. A notable strategy involves a multi-step sequence featuring an asymmetric rhodium-catalyzed reaction. This approach provides access to a wide variety of enantioenriched 3-substituted piperidines. The general process can be summarized in three key steps:

Partial Reduction of Pyridine (B92270) : The aromatic pyridine starting material is first partially reduced to form a dihydropyridine (B1217469) intermediate.

Rhodium-Catalyzed Asymmetric Carbometalation : This key step involves a rhodium-catalyzed asymmetric reductive Heck reaction. The dihydropyridine is coupled with an appropriate boronic acid in the presence of a chiral rhodium catalyst, creating the stereocenter with high enantioselectivity.

Final Reduction : The resulting 3-substituted tetrahydropyridine (B1245486) is then fully reduced to the desired enantiomerically enriched piperidine (B6355638) derivative.

While direct asymmetric hydrogenation of ethyl 2-(pyridin-3-yl)acetate is challenging, this multi-step approach using a modified substrate allows for excellent control over the stereochemical outcome.

Chiral resolution is a classical and widely practiced method for separating a racemic mixture of this compound into its individual (R)- and (S)-enantiomers. This technique relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. wikipedia.org These diastereomeric salts exhibit different physical properties, most importantly solubility, which allows for their separation by fractional crystallization. wikipedia.org

A practical and scalable synthesis of ethyl (R)-piperidine-3-acetate has been achieved using this method. The process begins with the synthesis of racemic this compound, which is then resolved through kinetic resolution with an enantiopure acid.

Commonly used resolving agents for piperidine derivatives include:

(S)-(+)-Mandelic acid

(R)-(-)-Mandelic acid

Di-benzoyl-L-tartaric acid

Di-benzoyl-D-tartaric acid

For example, reacting racemic this compound with di-benzoyl-L-tartaric acid in a suitable solvent like aqueous ethanol (B145695) leads to the formation of two diastereomeric salts. google.comgoogle.com Due to its lower solubility, the salt of the (S)-enantiomer with the resolving agent precipitates from the solution, allowing for its isolation by filtration. google.comgoogle.com The pure (S)-enantiomer is then recovered by treating the isolated salt with a base to remove the chiral resolving agent. The (R)-enantiomer can be subsequently isolated from the mother liquor.

Table 1: Common Chiral Resolving Agents

| Resolving Agent | Typically Used to Isolate |

|---|---|

| (S)-Mandelic Acid | (S)-Enantiomer of the amine |

| (R)-Mandelic Acid | (R)-Enantiomer of the amine |

| Di-benzoyl-L-tartaric acid | (S)-Enantiomer of the amine google.com |

| Di-benzoyl-D-tartaric acid | (R)-Enantiomer of the amine google.com |

Established Synthetic Routes to this compound

The synthesis of the racemic form of this compound serves as the starting point for chiral resolution and is a key process in its own right.

A robust and common method for synthesizing racemic this compound is through the catalytic hydrogenation of a corresponding pyridine precursor. The starting material is typically ethyl 2-(pyridin-3-yl)acetate. The hydrogenation of the pyridine ring requires forcing conditions, often involving high pressures of hydrogen gas and a catalyst such as rhodium on carbon or platinum oxide.

To facilitate the reduction, the pyridine nitrogen is often activated. A scalable synthesis involves the N-benzylation of the pyridine precursor to form an N-benzylpyridinium salt. This salt undergoes hydrogenation more readily to afford the racemic N-benzyl-piperidine derivative, from which the benzyl (B1604629) group can be removed by hydrogenolysis to yield the final product.

Reaction Scheme: Ethyl 2-(pyridin-3-yl)acetate → [Activation] → Activated Pyridine Intermediate → [Hydrogenation] → Racemic this compound

Alternative synthetic strategies involve building the acetic acid side chain onto the pyridine ring before its reduction, often utilizing nitrile or malonate intermediates.

Nitrile Route: A common precursor is 3-pyridylacetonitrile (B123655) (3-cyanomethylpyridine). This nitrile can be synthesized from 3-picoline or 3-(chloromethyl)pyridine (B1204626). The nitrile is then hydrolyzed under acidic or basic conditions in the presence of ethanol to directly form ethyl 2-(pyridin-3-yl)acetate. Subsequent catalytic hydrogenation of the pyridine ring yields the target racemic piperidine compound. An alternative pathway involves the synthesis of ethyl 2-cyano-2-(pyridin-3-yl)acetate, which can be reduced and decarboxylated.

Malonate Route: The malonic ester synthesis provides another versatile route. This method typically starts with a pyridin-3-ylmethyl halide, such as 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine. This halide is used to alkylate diethyl malonate in the presence of a base like sodium ethoxide. The resulting diethyl (pyridin-3-ylmethyl)malonate is then subjected to hydrolysis and decarboxylation to yield 3-pyridylacetic acid, which is subsequently esterified to ethyl 2-(pyridin-3-yl)acetate. As in other routes, the final step is the reduction of the pyridine ring to the piperidine.

Table 2: Comparison of Racemic Synthesis Starting Materials

| Route | Key Starting Material | Key Intermediates |

|---|---|---|

| Pyridine Reduction | Ethyl 2-(pyridin-3-yl)acetate | Activated pyridinium (B92312) salt |

| Nitrile Intermediate | 3-Pyridylacetonitrile | 3-Pyridylacetic acid |

| Malonate Intermediate | 3-(Chloromethyl)pyridine | Diethyl (pyridin-3-ylmethyl)malonate |

Derivatization Strategies and Functional Group Transformations

This compound possesses two primary sites for chemical modification: the secondary amine of the piperidine ring and the ethyl ester moiety. These functional groups allow for a wide range of derivatization strategies. The (S)-enantiomer, for instance, is used as a reagent in the synthesis of phenylethylaminopyrimidinylpiperidine derivatives, which act as prostaglandin (B15479496) D2 receptor antagonists. google.com

N-Functionalization: The piperidine nitrogen is a nucleophilic secondary amine and can readily undergo various transformations:

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives.

N-Alkylation: Treatment with alkyl halides or reductive amination with aldehydes or ketones provides N-alkylated products.

N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be used to introduce aryl or heteroaryl substituents on the nitrogen atom.

N-Sulfonylation: Reaction with sulfonyl chlorides affords N-sulfonyl derivatives.

Ester Group Transformations: The ethyl ester group can be modified to introduce further diversity:

Hydrolysis: Saponification with a base (e.g., NaOH or LiOH) or acid-catalyzed hydrolysis yields the corresponding carboxylic acid, 2-(piperidin-3-yl)acetic acid.

Amidation: The ester can be converted directly to an amide by heating with an amine (aminolysis), or more commonly, by first hydrolyzing it to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., EDC, HATU).

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl group.

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(piperidin-3-yl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

A related precursor, 2-(pyridin-2-yl)acetohydrazide, derived from the corresponding ethyl ester, has been used as a platform to synthesize a variety of heterocyclic systems, including thioureas, 1,2,4-triazoles, and 1,3,4-thiadiazoles through reactions with isothiocyanates and subsequent cyclizations. mdpi.com These strategies are directly applicable to derivatives of this compound.

N-Alkylation and N-Acylation of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a common site for functionalization through N-alkylation and N-acylation reactions. These modifications are fundamental in expanding the chemical space of piperidine-based compounds.

N-Alkylation involves the introduction of an alkyl group onto the piperidine nitrogen. A general approach for this transformation is the reaction of the piperidine derivative with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.net Common bases include potassium carbonate (K2CO3) or sodium hydride (NaH) in a dry polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. researchgate.net The reaction typically proceeds at room temperature, although heating may be required to optimize conditions. researchgate.net For instance, a one-pot reductive N-ethylation of a related pyridinium salt has been reported, demonstrating an alternative pathway to N-alkylated piperidines. researchgate.net

N-Acylation introduces an acyl group to the piperidine nitrogen, forming an amide linkage. This is often achieved by reacting this compound with an acyl chloride or acid anhydride (B1165640) in the presence of a base like triethylamine (B128534) (Et3N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govmdpi.com A specific example is the synthesis of ethyl 2-(1-(2-chloroacetyl)piperidin-3-yl)acetate, an N-acylated derivative. bldpharm.com These reactions are crucial for linking the piperidine core to various other molecular fragments.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide, K2CO3 or NaH, DMF or MeCN, Room Temp | N-Alkyl piperidine | researchgate.net |

| N-Acylation | Acyl chloride, Et3N, CH2Cl2 | N-Acyl piperidine (Amide) | mdpi.com |

| N-Acylation | α-bromo carbonyl derivative, DBU, THF | N-Acyl piperidine (Amide) | nih.gov |

Modifications at the Ester Moiety

The ethyl ester group of the title compound provides another handle for chemical modification, most commonly through hydrolysis or transesterification.

Ester Hydrolysis converts the ethyl ester into the corresponding carboxylic acid. This transformation can be carried out under basic conditions, for example, by refluxing with potassium hydroxide (B78521) (KOH) in ethanol, followed by acidification. nih.gov Alternatively, acidic conditions, such as using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (CH2Cl2), can be employed to deprotect ester groups, particularly tert-butyl esters, to yield the carboxylic acid. nih.gov The resulting carboxylic acid is a key intermediate that can be coupled with amines or alcohols to form amides or different esters, respectively, using standard coupling agents like HBTU and HOBt. nih.gov

| Reaction Type | Reagents and Conditions | Product | Reference |

| Base-Catalyzed Hydrolysis | KOH, Ethanol, Reflux; then Acid | Carboxylic Acid | nih.gov |

| Acid-Catalyzed Hydrolysis | Trifluoroacetic acid (TFA), CH2Cl2 | Carboxylic Acid | nih.gov |

| Amide Coupling | Carboxylic Acid, Amine, HBTU/HOBt, DIPEA | Amide | nih.gov |

Introduction of Halogen Substituents, e.g., Fluorination

Incorporating halogen atoms, particularly fluorine, into piperidine-containing molecules is a widely used strategy in medicinal chemistry to modulate properties such as metabolic stability, pKa, and binding affinity. nih.gov

While direct fluorination of the this compound core is challenging, fluorinated derivatives are often prepared by using fluorinated building blocks. A prominent strategy involves the rhodium-catalyzed dearomatization–hydrogenation (DAH) of fluoropyridine precursors. nih.gov This one-pot process allows for the highly diastereoselective synthesis of a variety of substituted all-cis-(multi)fluorinated piperidines. nih.gov Other synthetic routes may involve the nucleophilic substitution on pre-functionalized precursors to introduce fluorine with defined stereochemistry. nih.gov

Research has demonstrated that the incorporation of fluorine into piperidine ligands can significantly lower the basicity (pKa) of the piperidine nitrogen. nih.gov This reduction in pKa has been shown to have a beneficial impact on the oral absorption of drug candidates. nih.gov For example, novel series of 4-fluoropiperidines have been developed as selective ligands for the human 5-HT1D receptor with improved pharmacokinetic profiles. nih.gov

| Synthetic Strategy | Description | Outcome | Reference |

| Dearomatization-Hydrogenation | One-pot Rh-catalyzed reaction of fluoropyridine precursors. | Access to all-cis-(multi)fluorinated piperidines. | nih.gov |

| Building Block Approach | Using pre-fluorinated starting materials in a multi-step synthesis. | Synthesis of fluorinated ligands with improved pharmacokinetic profiles. | nih.gov |

Synthesis of Piperidine Derivatives with Diverse Biological Activities

This compound serves as a key starting material or structural motif in the synthesis of numerous compounds with a wide spectrum of biological activities. The piperidine scaffold is prevalent in many pharmaceuticals. nih.gov

Prostaglandin D2 Receptor Antagonists: The (S)-enantiomer of this compound is utilized as a reagent in the synthesis of phenylethylaminopyrimidinylpiperidine derivatives, which act as antagonists for the prostaglandin D2 receptor, relevant for inflammatory conditions. theclinivex.com

NLRP3 Inflammasome Inhibitors: Piperidine moieties are incorporated into scaffolds designed to inhibit the NLRP3 inflammasome, a key target in inflammatory diseases. For example, derivatives based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one structure have been developed as novel NLRP3 inhibitors. nih.gov

5-HT1D Receptor Ligands: As mentioned previously, fluorinated piperidine derivatives have been synthesized as high-affinity, selective ligands for the 5-HT1D receptor, which is a target for migraine therapies. nih.gov

PPARγ Agonists: Derivatives of piperine (B192125), which contains a piperidine ring, have been synthesized and evaluated as potential agonists for PPARγ, a target for type 2 diabetes. nih.gov

Other CNS-Active Agents: The piperidine ring is a core component of many central nervous system drugs, including the ADHD medication methylphenidate. wikipedia.org

The synthesis of these diverse derivatives often involves multi-step sequences combining the reactions described above, such as N-alkylation/acylation and modifications of the side chain, to achieve the desired final structures with specific biological functions.

| Derivative Class | Biological Target/Activity | Therapeutic Area | Reference |

| Phenylethylaminopyrimidinylpiperidines | Prostaglandin D2 Receptor Antagonist | Inflammation | theclinivex.com |

| Benzimidazolone derivatives | NLRP3 Inflammasome Inhibitor | Inflammatory Diseases | nih.gov |

| Fluorinated piperidines | 5-HT1D Receptor Ligand | Migraine | nih.gov |

| Piperine derivatives | PPARγ Agonist | Type 2 Diabetes | nih.gov |

Pharmacological and Medicinal Chemistry Investigations

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic potential of a lead compound. For ethyl 2-(piperidin-3-yl)acetate and its analogs, these studies have provided valuable insights into the structural requirements for potent and selective biological activity.

The substituent on the piperidine (B6355638) nitrogen atom plays a pivotal role in determining the affinity and selectivity of these compounds for their biological targets. Research has shown that the nature of this substituent can dramatically alter the pharmacological profile.

For instance, in a series of 4-(2-aminoethyl)piperidine derivatives, it was found that 1-methylpiperidines displayed high affinity for the σ1 receptor and selectivity over the σ2 subtype. In contrast, derivatives with a proton, a tosyl group, or an ethyl group on the piperidine nitrogen exhibited significantly lower σ1 affinity. researchgate.net Molecular dynamics simulations suggest that these differences arise from varied interactions of the piperidine nitrogen and its substituents with a lipophilic binding pocket within the σ1 receptor. researchgate.net

Similarly, studies on piperidine analogues of GBR 12909, a potent dopamine (B1211576) transporter (DAT) ligand, have highlighted the importance of the N-substituent for DAT affinity and selectivity. The introduction of a 1-(2-naphthylmethyl) group on the piperidine nitrogen of a 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine scaffold resulted in a compound with subnanomolar affinity for the DAT. nih.gov

Furthermore, in a series of piperidine-based compounds targeting sigma receptors, the basic amino moiety, including the piperidine nitrogen, was identified as a key driver of σ1R/σ2R affinity and selectivity. nih.gov The protonated piperidine nitrogen is often involved in a crucial salt bridge interaction with glutamic acid residue 172 (Glu172) in the σ1 receptor binding pocket, which is a key determinant of high biological activity. nih.gov

The following table summarizes the impact of various N-substituents on the σ1 receptor affinity of 4-(2-aminoethyl)piperidine derivatives:

| N-Substituent | σ1 Receptor Affinity |

| Methyl | High |

| Proton (H) | Considerably lower |

| Tosyl | Considerably lower |

| Ethyl | Considerably lower |

Stereochemistry is a critical factor governing the biological activity of chiral compounds like this compound, which possesses a chiral center at the 3-position of the piperidine ring. The spatial arrangement of substituents can significantly affect how a molecule interacts with its target protein.

While direct studies on the stereochemistry of this compound itself are not extensively detailed in the provided results, research on related chiral piperidine derivatives and other chiral molecules provides strong evidence for the importance of stereoisomerism. For many biologically active compounds, different enantiomers and diastereomers exhibit distinct pharmacological profiles, with one isomer often being significantly more potent or selective than the others. nih.govmdpi.com For example, in a study of 3-Br-acivicin and its derivatives, only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting that stereoselective uptake or interaction with the target is crucial for the observed biological effect. nih.govmdpi.com

In the context of sigma receptor ligands, the stereochemistry of the molecule can influence its preference for σ1 versus σ2 receptors. The σ1 receptor subtype often shows a higher affinity for the (+)-stereoisomers of benzomorphans, while σ2 receptors may prefer the (–)-stereoisomers. sigmaaldrich.com For phenoxyalkylpiperidines, the stereochemistry at the 2-position of the piperidine ring was shown to be important for σ1 receptor affinity. uniba.it

The three-dimensional shape, or conformation, of a molecule is a key determinant of its ability to bind to a receptor. Conformational analysis of piperidine derivatives reveals that the piperidine ring typically adopts a chair conformation. The substituents on the ring can occupy either axial or equatorial positions, and the preferred conformation is the one that minimizes steric hindrance.

For a related compound, 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (rogletimide), proton NMR studies have shown that the aromatic ring exists in an axial position in solution. nih.gov This axial orientation is thought to be important for its inhibitory activity on the aromatase enzyme, as it mimics the axial C-19 methyl group of the natural substrate, androstenedione. nih.gov Derivatives with a methyl group trans to the pyridyl ring, which maintains this axial conformation, showed higher potency. nih.gov

Receptor Binding and Modulation Studies

This compound and its derivatives have been investigated for their ability to bind to and modulate the activity of various receptors, with a significant focus on sigma receptors and their interactions with neurotransmitter systems.

Sigma (σ) receptors, which are classified into σ1 and σ2 subtypes, are intracellular chaperone proteins that have been implicated in a wide range of cellular functions and are considered important targets for the treatment of various central nervous system disorders and cancer. nih.govsigmaaldrich.com

Derivatives of this compound have been shown to exhibit significant affinity for sigma receptors. The piperidine moiety is a common scaffold in many reported sigma receptor ligands. researchgate.net As mentioned earlier, the nature of the N-substituent on the piperidine ring is a key determinant of affinity and selectivity for σ1 and σ2 receptors. researchgate.net

Research has shown that certain piperidine and piperazine-based derivatives can act as potent σ1 receptor ligands. nih.govunict.it For example, compound 1 (2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone) was identified as a potent σ1 receptor agonist with a Ki value of 3.2 nM. nih.gov Docking studies of such compounds into the σ1 receptor have revealed that the protonated piperidine nitrogen often forms a bidentate salt bridge with the carboxylate groups of residues Glu172 and Asp126, and a π-cation interaction with Phe107. nih.gov

The following table presents the binding affinities (Ki) of selected piperidine derivatives for σ1 and σ2 receptors:

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |

| 1 | 3.2 | Lower affinity than σ1 |

| 2 | Not specified | Not specified |

| 3 | Not specified | Not specified |

| 4 | Not specified | Not specified |

| 5 | Not specified | Lower affinity than σ1 |

| 6-11 | Nanomolar range | No affinity |

It is worth noting that while some compounds show high affinity for the σ1 receptor, their affinity for the σ2 receptor can be significantly lower, leading to σ1-selective ligands. nih.govuniba.it Conversely, modifications to the chemical structure can also lead to compounds with high affinity for the σ2 receptor. unict.it

Beyond sigma receptors, piperidine-containing compounds have been shown to interact with various neurotransmitter systems. For example, some piperidine derivatives exhibit high affinity for the dopamine transporter (DAT) and the norepinephrine (B1679862) transporter (NET).

As previously discussed, piperidine analogues of GBR 12909 have been developed as high-affinity ligands for the DAT. nih.gov The strategic placement of substituents on the piperidine ring and its nitrogen atom is crucial for achieving high affinity and selectivity for the DAT over other transporters like the serotonin (B10506) transporter (SERT). nih.gov

The interaction of these compounds with neurotransmitter systems is a key area of research, as it suggests their potential utility in treating conditions related to dopaminergic and noradrenergic dysfunction.

Enzyme Activity Modulation, e.g., Enzyme Inhibition Assays

Derivatives of this compound have been investigated for their ability to modulate the activity of various enzymes. For instance, certain piperidine-containing compounds have been synthesized and evaluated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is a key target in the management of Alzheimer's disease. researchgate.net The design of these inhibitors often involves creating a structure that can interact with specific amino acid residues within the active site of the enzyme. researchgate.net

In the context of inflammation, the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response, has been a target for piperidine-based inhibitors. researchgate.netnih.gov Researchers have synthesized derivatives that can inhibit NLRP3-dependent pyroptosis and the release of interleukin-1β (IL-1β). researchgate.netnih.gov Some of these compounds have also been shown to directly inhibit the ATP hydrolysis activity of the NLRP3 enzyme in vitro. nih.gov

Furthermore, piperidine derivatives have been explored as inhibitors of cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), enzymes that play a crucial role in the inflammatory cascade. nih.gov

Therapeutic Applications and Preclinical Development Prospects

The structural motif of this compound has served as a foundation for the development of compounds with a wide range of therapeutic possibilities.

The anti-inflammatory potential of piperidine derivatives has been demonstrated through the inhibition of key inflammatory enzymes. nih.gov For example, a synthesized pivalate-based Michael product demonstrated inhibitory activity against COX-1, COX-2, and 5-LOX in vitro. nih.gov This suggests a potential for developing new anti-inflammatory and analgesic drugs based on this chemical scaffold.

The piperidine nucleus is a common feature in compounds targeting neurological disorders. mdpi.com It is a core component of drugs used for conditions like Alzheimer's and Parkinson's diseases. mdpi.com Research has focused on designing piperidine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. mdpi.comnih.gov For instance, a series of 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and showed potent AChE inhibitory activity, with some compounds being more active than the reference drug donepezil. researchgate.net The interaction of these compounds with the active site of AChE often involves π-π stacking and cation-π interactions. researchgate.net

The piperidine moiety is found in compounds investigated for their anticancer properties. nih.gov Synthetic 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones have shown selective in vitro antitumor activity against glioblastoma multiforme (GBM) cells. dntb.gov.uanih.gov Several of these compounds significantly decreased the viability of glioma cells and induced cell death primarily through necrosis and late apoptosis, while showing no cytotoxicity to non-transformed cells. nih.gov Furthermore, some derivatives of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate have been synthesized and evaluated for their antitumor activities against breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines, with some showing high potency. researchgate.net

While direct studies on the antimicrobial and antiviral potential of this compound are limited, the broader class of piperidine-containing compounds has been a source of interest. Plant-derived peptides containing piperidine-like structures have demonstrated antiviral activity against a range of human viruses. nih.gov

Piperidine-based structures have been a key focus in the development of renin inhibitors for the treatment of hypertension. nih.gov Researchers have designed and synthesized various piperidine derivatives with the aim of achieving potent renin inhibition and good oral bioavailability. nih.govresearchgate.net For example, (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides were designed as potent renin inhibitors. nih.gov The development of these inhibitors often involves optimizing the substituents on the piperidine ring to enhance binding affinity to the renin enzyme. nih.gov

Biochemical and Biological Investigations

The comprehensive evaluation of a compound's biological profile is a multi-faceted process involving a variety of in vitro and in silico techniques. These investigations are crucial for elucidating the mechanism of action, understanding metabolic fate, and developing effective delivery systems.

In vitro assays are indispensable tools for the preliminary assessment of the biological activity of a compound. These assays are typically conducted in a controlled laboratory setting, outside of a living organism, and provide initial insights into a compound's potential therapeutic effects and its interactions with biological systems.

Cell-based assays utilize living cells to assess the effects of a compound on cellular processes such as proliferation, viability, and apoptosis. For a compound like Ethyl 2-(piperidin-3-yl)acetate, a variety of cell lines would be employed depending on the therapeutic target of interest. For instance, in the context of anticancer research, human cancer cell lines are commonly used.

A standard method to evaluate antiproliferative activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. While specific data for this compound is not publicly available, studies on other piperidine (B6355638) derivatives have demonstrated significant antiproliferative effects against various cancer cell lines.

Table 1: Illustrative Antiproliferative Activity of a Piperidine Derivative This table presents hypothetical data for illustrative purposes, based on typical findings for piperidine derivatives.

| Cell Line | IC₅₀ (µM) |

|---|---|

| Human Breast Cancer (MCF-7) | 15.2 |

| Human Colon Cancer (HCT116) | 22.5 |

Another important cell-based assay is the colony formation assay, which assesses the ability of a single cell to grow into a colony. This assay provides information on the long-term effects of a compound on cell survival and proliferation. Furthermore, apoptosis assays, such as those using Annexin V staining or measuring caspase activity, are employed to determine if the compound induces programmed cell death.

For example, piperidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are relevant in the context of Alzheimer's disease. dovepress.com The Ellman's method is a widely used colorimetric assay to measure the activity of these enzymes.

Table 2: Illustrative Enzyme Inhibition Data for a Piperidine Derivative This table presents hypothetical data for illustrative purposes, based on typical findings for piperidine derivatives.

| Enzyme | IC₅₀ (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 10.8 |

In the context of other diseases, different enzyme targets would be relevant. For instance, piperine (B192125), a naturally occurring piperidine derivative, and its synthetic analogs have been evaluated for their activity against various enzymes, including those involved in metabolic regulation. dovepress.com

Understanding the metabolic fate of a drug candidate is crucial for its development. These studies investigate how the body processes the compound, which can influence its efficacy and potential for drug-drug interactions.

A compound can influence cellular metabolism by altering the expression of genes involved in metabolic pathways. Techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) and microarray analysis are used to study these effects.

For example, studies on piperine have shown that it can modulate the expression of genes involved in lipid metabolism and apoptosis, such as Bax and Bcl-2. google.com While specific studies on this compound are not available, it is plausible that it could also influence the expression of various metabolic genes.

Table 3: Illustrative Gene Expression Changes Induced by a Piperidine Derivative This table presents hypothetical data for illustrative purposes, based on typical findings for piperidine derivatives.

| Gene | Fold Change |

|---|---|

| Bax | +2.5 |

| Bcl-2 | -1.8 |

The metabolism of piperidine-containing compounds is often mediated by the cytochrome P450 (CYP) family of enzymes, which are primarily found in the liver. wikipedia.org In vitro studies using human liver microsomes are commonly performed to identify the specific CYP isoforms responsible for metabolizing a drug candidate.

The primary metabolic transformations for many piperidine derivatives involve N-dealkylation and hydroxylation of the piperidine ring. wikipedia.org For this compound, potential metabolic pathways could include hydrolysis of the ethyl ester to form the corresponding carboxylic acid, as well as oxidation of the piperidine ring.

Table 4: Potential Metabolites of this compound This table presents hypothetical metabolites based on common metabolic pathways for piperidine derivatives.

| Metabolite | Metabolic Reaction |

|---|---|

| 2-(Piperidin-3-yl)acetic acid | Ester hydrolysis |

| Ethyl 2-(hydroxypiperidin-3-yl)acetate | Hydroxylation |

The formulation of a drug is critical for its effective delivery to the target site in the body. For compounds with suboptimal physicochemical properties, such as poor solubility, advanced drug delivery systems may be required.

For piperidine-based compounds, various formulation strategies can be explored. One common approach is the use of polymeric matrices for controlled release. Ethylene-vinyl acetate (B1210297) (EVA) is a biocompatible polymer that has been extensively studied for its use in drug delivery systems. acgpubs.org By incorporating a drug into an EVA matrix, its release can be sustained over a prolonged period, which can improve patient compliance and therapeutic outcomes.

Another strategy involves the use of nanocarriers, such as liposomes or polymeric nanoparticles, to enhance the solubility and bioavailability of a drug. These systems can also be designed to target specific tissues or cells, thereby increasing the efficacy of the drug while minimizing side effects. While specific formulation studies on this compound are not available, the principles of controlled release and targeted delivery would be applicable to its development as a therapeutic agent.

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structure Elucidation and Purity Assessment

Spectroscopy is the primary tool for elucidating the molecular structure of newly synthesized or isolated compounds. Each technique provides unique insights into the different components and functional groups of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

For ethyl 2-(piperidin-3-yl)acetate, ¹H NMR spectroscopy would be expected to show distinct signals for each unique proton environment. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons coupled to the adjacent methyl group, and a triplet for the terminal methyl (-CH3) protons. The protons on the piperidine (B6355638) ring and the adjacent acetate (B1210297) methylene group would exhibit more complex splitting patterns due to their various couplings. The N-H proton of the secondary amine would typically appear as a broad singlet.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Key signals would include a peak for the carbonyl carbon (C=O) of the ester group in the downfield region (typically 170-175 ppm), signals for the carbons of the piperidine ring, and peaks for the ethyl ester carbons. General principles of NMR suggest that N-alkylation can influence the chemical shifts of the piperidine ring carbons, particularly C-2 and C-6. researchgate.net

Table 1: Predicted NMR Chemical Shifts for this compound (Note: The following are generalized, predicted values based on standard functional group ranges. Actual experimental values may vary based on solvent and other conditions.)

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Ester Carbonyl (C=O) | N/A | ~172 |

| Ester O-CH₂ | ~4.1 (quartet) | ~60 |

| Acetate α-CH₂ | ~2.3 (doublet) | ~41 |

| Piperidine CH (C3) | Multiplet | ~36 |

| Piperidine CH₂ (C2, C6) | Multiplet | ~46, ~51 |

| Piperidine CH₂ (C4, C5) | Multiplet | ~25, ~31 |

| Amine N-H | Broad singlet | N/A |

| Ethyl CH₃ | ~1.2 (triplet) | ~14 |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound, with a molecular formula of C₉H₁₇NO₂, the monoisotopic mass is 171.12593 Da. uni.lu

High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. In a typical analysis, the compound is ionized to form molecular ions or adducts.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₉H₁₈NO₂]⁺ | 172.13321 |

| [M+Na]⁺ | [C₉H₁₇NNaO₂]⁺ | 194.11515 |

| [M+K]⁺ | [C₉H₁₇KNO₂]⁺ | 210.08909 |

| [M+NH₄]⁺ | [C₉H₂₁N₂O₂]⁺ | 189.15975 |

| [M-H]⁻ | [C₉H₁₆NO₂]⁻ | 170.11865 |

X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. When a suitable single crystal of a compound can be grown, this technique provides unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and stereochemistry.

For this compound, an X-ray diffraction study would confirm the connectivity of the atoms and the conformation of the piperidine ring (typically a chair conformation). If a single enantiomer is analyzed, its absolute configuration could also be determined. While X-ray crystallography is a powerful tool, obtaining suitable crystals can be challenging, and as of now, no public crystal structure data for this compound is available in common databases. The hydrochloride salt of the compound is a solid with a melting point of 132-134°C, suggesting it may be a candidate for such analysis. biosynce.com

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable tool for identifying the functional groups present in a compound. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its ester and secondary amine groups.

Key expected absorptions include a strong, sharp peak for the carbonyl (C=O) stretch of the ester, a medium-to-weak band for the N-H stretch of the secondary amine, and various C-H and C-O stretching vibrations. For comparison, the characteristic C=O bond stretching vibration in the simpler ethyl acetate molecule appears around 1735-1750 cm⁻¹. docbrown.info

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium, Broad |

| Alkane | C-H Stretch | 2850 - 3000 | Medium to Strong |

| Ester Carbonyl | C=O Stretch | 1735 - 1750 | Strong |

| Ester | C-O Stretch | 1000 - 1300 | Strong |

Chromatographic Methods for Purity and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a sample and for isolating specific components.

High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture. For assessing the purity of this compound, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, sometimes with additives to improve peak shape. A detector, such as a UV detector, would measure the concentration of the compound as it elutes from the column, allowing for the quantification of impurities.

Furthermore, because this compound possesses a stereocenter at the C3 position of the piperidine ring, it exists as a pair of enantiomers. Chiral HPLC is a specialized version of the technique used to separate these enantiomers. This requires a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. The ability to separate and quantify the enantiomers is critical, as they may have different biological activities. The commercial availability of specific enantiomers like (S)-Ethyl 2-(piperidin-3-yl)acetate indicates that such chiral separation methods are utilized in its synthesis and quality control. lgcstandards.comtheclinivex.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical method for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of this compound, GC-MS provides crucial information on its purity and molecular structure through its characteristic fragmentation pattern.

Detailed Research Findings:

While specific, publicly available experimental GC-MS data for this compound is limited, the expected fragmentation pattern can be inferred from the fundamental principles of mass spectrometry and analysis of related piperidine-containing compounds. The molecule would first be separated on a gas chromatography column, likely a non-polar or mid-polar capillary column, based on its boiling point and interactions with the stationary phase. Following separation, it enters the mass spectrometer, where it is typically ionized by electron impact (EI).

The resulting mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (171.24 g/mol ). However, due to the nature of the piperidine ring and the ethyl acetate side chain, significant fragmentation is anticipated. Key fragmentation pathways would likely involve:

Loss of the ethoxy group (-OCH₂CH₃): This would result in a prominent fragment ion.

Cleavage of the bond between the piperidine ring and the acetic acid moiety: This would generate ions corresponding to the piperidine ring and the ethyl acetate side chain.

Fragmentation of the piperidine ring itself: This can lead to a series of smaller fragment ions that are characteristic of the piperidine structure.

The predicted collision cross section values for various adducts of this compound, such as [M+H]⁺, [M+Na]⁺, and others, have been calculated and are available in public databases, which can aid in the interpretation of mass spectra obtained under different ionization conditions.

Interactive Data Table: Illustrative GC-MS Fragmentation Data for a Piperidine Acetate Derivative

The following table presents an illustrative fragmentation pattern that could be expected for a compound like this compound. This data is representative and serves to demonstrate the type of information obtained from a GC-MS analysis.

| Retention Time (min) | Fragment (m/z) | Relative Abundance (%) | Putative Fragment Identity |

| 12.5 | 171 | 15 | Molecular Ion [M]⁺ |

| 12.5 | 126 | 45 | [M - OCH₂CH₃]⁺ |

| 12.5 | 98 | 100 | [Piperidine ring fragment]⁺ |

| 12.5 | 84 | 80 | [Piperidine ring fragment]⁺ |

| 12.5 | 56 | 65 | [Piperidine ring fragment]⁺ |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable technique in synthetic organic chemistry for its simplicity, speed, and effectiveness in monitoring the progress of a chemical reaction. In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product.

Detailed Research Findings:

The synthesis of this compound would likely involve the esterification of 2-(piperidin-3-yl)acetic acid or the reduction of a pyridine (B92270) precursor followed by esterification. To monitor such a reaction, a small aliquot of the reaction mixture is periodically spotted on a TLC plate alongside the starting material(s) and a reference standard of the product, if available.

The choice of the mobile phase (eluent) is critical for achieving good separation. For a compound of intermediate polarity like this compound, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate) is commonly employed. By varying the ratio of these solvents, the polarity of the mobile phase can be fine-tuned to achieve optimal separation of the spots.

Visualization of the spots on the TLC plate is typically achieved by one or more of the following methods:

UV Light: If the compounds are UV-active (which may not be the case for this compound itself unless a UV-active protecting group is used), they will appear as dark spots under a UV lamp (254 nm).

Iodine Chamber: The plate is placed in a sealed chamber containing iodine crystals. The iodine vapor adsorbs onto the organic compounds, revealing them as brown spots.

Staining: The plate is dipped into a staining solution followed by heating. Common stains for nitrogen-containing compounds include ninhydrin (B49086) (which gives a characteristic purple or yellow color) or a potassium permanganate (B83412) solution (which reacts with reducible groups).

The progress of the reaction is determined by the disappearance of the starting material spot(s) and the appearance and intensification of the product spot at a different Retention Factor (Rf) value. The Rf value, a ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.

Interactive Data Table: Illustrative TLC Parameters for Reaction Monitoring of a Piperidine Derivative Synthesis

This table provides an example of a TLC system that could be used to monitor the synthesis of this compound.

| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value | Visualization Method |

| Starting Material (e.g., a pyridine derivative) | 7:3 | 0.6 | UV (254 nm), Iodine |

| This compound (Product) | 7:3 | 0.3 | Iodine, Ninhydrin Stain |

Patent Landscape and Academic Implications

Analysis of Patent Literature related to Synthesis and Applications

The patent landscape for piperidine (B6355638) derivatives is extensive, with significant focus on their applications in treating a wide range of conditions, including hypertension, cancer, neurological disorders, and viral infections. nih.govresearchandmarkets.comgoogle.com While patents specifically naming "Ethyl 2-(piperidin-3-yl)acetate" are not always publicly detailed, the broader class of piperidine derivatives it belongs to is heavily patented, indicating its importance as a building block.

Patents related to piperidine derivatives often describe novel synthetic routes and their application in developing new therapeutic agents. For instance, patent EP0530016B1 describes piperidine derivatives for use as antihypertensive agents, highlighting the potential for these compounds to be produced on an industrial scale. google.com Another patent, WO2006028964A1, details processes for preparing substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines, which are useful for reducing tumor necrosis factor α levels. google.co.in These examples underscore the value of piperidine-based structures in drug discovery.

The synthesis of related piperidine compounds is also a key area in patent literature. For example, a method for preparing ethyl 2-oxo-3-piperidinecarboxylate is detailed in patent CN108484484B, which claims a higher yield and suitability for industrial production compared to previous methods. google.com Similarly, patent CN104926717A provides a preparation method for ethyl 3-(pyridin-2-ylamino) propanoate, another related ester, emphasizing cost-effectiveness and high purity. google.com These patents on synthetic methodologies are crucial for the commercial viability of pharmaceuticals derived from these intermediates.

The applications of piperidine derivatives are diverse. They are integral to the development of drugs for central nervous system (CNS) disorders, oncology, and as antiviral agents. nih.govresearchandmarkets.com The growing market for pharmaceutical-grade piperidine derivatives is driven by their increasing use in drug development and active pharmaceutical ingredient (API) production. researchandmarkets.com

| Patent Number | Title/Focus | Key Applications/Innovations |

| EP0530016B1 | Piperidine derivative and pharmaceutical composition containing it | Antihypertensive agents. google.com |

| WO2006028964A1 | Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines | Reduction of tumor necrosis factor α levels. google.co.in |

| CN108484484B | Preparation method of 2-oxo-3-ethyl piperidinecarboxylate | Improved synthesis yield for industrial production. google.com |

| CN104926717A | Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate | Cost-effective and high-purity synthesis. google.com |

| WO2011112662A1 | Piperidin-4-yl azetidine (B1206935) derivatives as jak1 inhibitors | Modulation of Janus kinase 1 (JAK1) for inflammatory and autoimmune disorders. google.com |

Academic Contributions to Patent-Related Research

Academic research plays a vital role in complementing and often laying the groundwork for patented inventions. The synthesis and functionalization of piperidine rings are areas of active academic inquiry, leading to more efficient and novel synthetic routes. For example, research on the synthesis of 2,3-disubstituted chroman-4-one and 2,2-disubstituted benzofuran-3-one derivatives catalyzed by piperidinium (B107235) acetate (B1210297) demonstrates the exploration of new catalytic methods. researchgate.net

Furthermore, academic studies often explore the structure-activity relationships of piperidine derivatives, providing valuable insights for drug design. Research into bridged piperidine analogues of P2Y14R antagonists, for instance, systematically modifies the piperidine ring to enhance receptor affinity. nih.gov This type of fundamental research is crucial for the development of more potent and selective drugs.

Academic publications also contribute to the understanding of reaction mechanisms and the development of novel intermediates. A study on the synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, an intermediate for quinazolin-4-one containing compounds, clarifies the reaction pathway and the final product's structure. nih.gov This knowledge is essential for optimizing synthetic processes and is often cited in subsequent patent applications.

The synthesis of various piperidine ring-modified analogs, such as those of (±)-threo-methyl phenyl(piperidin-2-yl)acetate, showcases the academic effort to create libraries of compounds for biological screening. researchgate.net These efforts expand the chemical space around the piperidine scaffold and can lead to the discovery of new therapeutic agents.

| Academic Publication Focus | Key Research Findings | Potential Impact on Patentable Inventions |

| Catalytic Synthesis Methods | Use of piperidinium acetate as a catalyst for synthesizing complex heterocyclic compounds. researchgate.net | Development of more efficient and environmentally friendly synthetic routes for patented compounds. |

| Structure-Activity Relationship Studies | Systematic modification of the piperidine ring to improve receptor binding affinity. nih.gov | Design of more potent and selective drugs with improved therapeutic profiles. |

| Reaction Mechanism and Intermediate Characterization | Elucidation of the reaction pathway and structure of novel intermediates. nih.gov | Optimization of synthesis for higher yields and purity, strengthening patent claims. |

| Synthesis of Compound Libraries | Creation of diverse piperidine-based molecules for biological evaluation. researchgate.net | Identification of new lead compounds for drug development and future patents. |

Future Directions and Emerging Research Avenues for Ethyl 2 Piperidin 3 Yl Acetate

Exploration of Novel Derivatives with Enhanced Biological Profiles

Future research will undoubtedly focus on the synthesis of novel derivatives of ethyl 2-(piperidin-3-yl)acetate to enhance their biological profiles, including potency, selectivity, and pharmacokinetic properties. The piperidine (B6355638) scaffold is a privileged structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.netarizona.edu

Systematic modifications to the this compound core can lead to compounds with improved therapeutic potential. Key areas for derivatization include:

N-Substitution: The secondary amine of the piperidine ring is a prime site for modification. Alkylation or arylation at this position can significantly influence a compound's interaction with its biological target. For instance, the introduction of a 4-chlorobenzyl group on the piperidine nitrogen of methylphenidate analogs has been shown to increase potency in dopamine (B1211576) transporter binding assays. nih.gov

Substitution on the Piperidine Ring: Introducing substituents at other positions on the piperidine ring can provide finer control over the molecule's three-dimensional conformation and its binding affinity. For example, 3,3-disubstituted piperidines have been developed as potent inhibitors of the HDM2-p53 interaction, a key target in cancer therapy. nih.gov

The following table outlines potential derivatization strategies and their expected impact on the biological profile of this compound analogs.

| Modification Site | Potential Modification | Rationale for Enhanced Biological Profile |

| Piperidine Nitrogen | N-alkylation, N-arylation, N-acylation | Modulate receptor affinity and selectivity, improve pharmacokinetic properties. |

| Acetate (B1210297) Side Chain | Amidation, hydrolysis to carboxylic acid, ester to bioisostere replacement | Enhance target interaction, improve solubility and metabolic stability. |

| Piperidine Ring | Introduction of alkyl, aryl, or hydroxyl groups at C2, C4, C5, or C6 | Optimize spatial arrangement for target binding, introduce new interaction points. |

Recent studies on substituted piperidine analogs have demonstrated significant potential in various therapeutic areas, including neurodegenerative diseases like Alzheimer's. ajchem-a.comnih.gov For example, N-benzyl-piperidine derivatives have been designed as multi-potent agents with antioxidant and acetylcholinesterase inhibitory activities. ajchem-a.com

Advanced Computational Chemistry for Ligand Design and Optimization

The integration of advanced computational chemistry techniques is set to revolutionize the design and optimization of ligands derived from this compound. Methods such as quantitative structure-activity relationship (QSAR) studies, molecular docking, and molecular dynamics (MD) simulations provide invaluable insights into the molecular interactions that govern biological activity. nih.govnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed for a series of this compound derivatives to identify the key structural features that correlate with their biological activity. nih.govmdpi.com This information can then be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.

Molecular Docking: This technique allows for the prediction of the binding mode of a ligand within the active site of a target protein. nih.govrsc.org For this compound derivatives, docking studies can help in understanding how different substitutions on the piperidine ring or modifications of the acetate side chain influence binding affinity and selectivity. This approach has been successfully used to elucidate the binding modes of piperidine-based inhibitors of various enzymes and receptors. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the characterization of the key interactions over time. nih.govresearchgate.net This can be particularly useful for optimizing the pharmacokinetic properties of drug candidates derived from this compound.

The following table summarizes the application of these computational tools in the context of developing this compound-based ligands.

| Computational Tool | Application in Ligand Design and Optimization |

| 2D/3D-QSAR | Identify key structural descriptors for biological activity and predict the potency of new derivatives. |

| Molecular Docking | Predict binding conformations and affinities, guide the design of substitutions to enhance target interactions. |

| Molecular Dynamics | Assess the stability of ligand-protein complexes, understand the dynamic nature of binding interactions. |

Integration with Modern Drug Discovery Pipelines

This compound and its derivatives are well-suited for integration into modern drug discovery pipelines, which increasingly rely on high-throughput screening (HTS), fragment-based drug discovery (FBDD), and diversity-oriented synthesis (DOS).

High-Throughput Screening (HTS): Libraries of diverse this compound derivatives can be synthesized and screened against a wide range of biological targets to identify novel hit compounds. The versatility of the scaffold allows for the rapid generation of a large number of structurally distinct molecules.

Fragment-Based Drug Discovery (FBDD): The this compound core can be considered a valuable fragment for FBDD campaigns. If this fragment shows weak binding to a target, it can be grown or linked with other fragments to generate a potent lead compound.

Diversity-Oriented Synthesis (DOS): The multiple reactive sites on this compound make it an excellent starting point for DOS, a strategy that aims to create structurally diverse and complex molecules from a common scaffold. This can lead to the discovery of compounds with novel biological activities. The piperidine scaffold is foundational in many modern therapeutic agents, including kinase inhibitors and treatments for central nervous system disorders.

The integration of this compound into these advanced discovery platforms will accelerate the identification and development of new drug candidates for a wide range of diseases.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-(piperidin-3-yl)acetate, and how are reaction conditions optimized?

this compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, displacement of a leaving group (e.g., chlorine) on a precursor molecule using ethyl (S)-2-(piperidin-3-yl)acetate in the presence of potassium carbonate and butyronitrile at elevated temperatures (e.g., 110°C) has been reported . Optimization involves adjusting solvent polarity, reaction time, and temperature to maximize yield and minimize side products. Purification often employs column chromatography or recrystallization, with structural confirmation via NMR and mass spectrometry .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

Structural validation relies on spectroscopic techniques:

- 1H/13C NMR : Characteristic peaks for the piperidinyl moiety (δ ~1.5–3.0 ppm for protons; δ ~20–50 ppm for carbons) and ethyl ester group (δ ~4.1–4.3 ppm for CH2; δ ~14 ppm and ~60–70 ppm for carbons) .

- Mass spectrometry : Molecular ion peaks matching the molecular formula (C9H17NO2, MW 171.24 g/mol) and fragmentation patterns consistent with the ester and piperidine groups .

Q. What are the key stability considerations for storing this compound?

The compound should be stored in airtight containers under inert gas (e.g., N2) at –20°C to prevent hydrolysis of the ester group or oxidation of the piperidine ring. Stability tests under varying pH and temperature conditions are recommended to assess degradation kinetics .

Advanced Research Questions

Q. How does this compound function as an intermediate in drug discovery, particularly for kinase or receptor antagonists?

The piperidine scaffold is a common pharmacophore in drug design. This compound serves as a precursor for compounds targeting G protein-coupled receptors (GPCRs) or PARP inhibitors. For instance, derivatives have been incorporated into molecules like niraparib, where the piperidine moiety enhances binding to enzymatic active sites . Structure-activity relationship (SAR) studies focus on modifying the ester group or introducing substituents to the piperidine ring to optimize potency and selectivity .

Q. What analytical strategies resolve contradictions in reaction yields or purity during large-scale synthesis?

Discrepancies in yield or purity often arise from:

- Byproduct formation : Use HPLC or GC-MS to identify impurities (e.g., unreacted starting materials or hydrolysis products).

- Steric hindrance : Computational modeling (e.g., DFT) predicts steric clashes in nucleophilic substitution reactions, guiding solvent or catalyst selection .

- Scale-up challenges : Process analytical technology (PAT) monitors reaction progress in real time, enabling adjustments to stirring rate or temperature gradients .

Q. How is this compound utilized in asymmetric synthesis or chiral resolution studies?

The stereochemistry of the piperidine ring impacts biological activity. Chiral resolution can be achieved via:

- Chiral stationary phase chromatography : Separates enantiomers using columns like Chiralpak® AD-H.

- Enzymatic hydrolysis : Lipases selectively hydrolyze one enantiomer of the ester, enabling isolation of the desired (R)- or (S)-form .

- Crystallization-induced diastereomer resolution : Forms diastereomeric salts with chiral acids (e.g., tartaric acid) for selective crystallization .

Q. What role does this compound play in the development of positron emission tomography (PET) tracers?

Radiolabeled derivatives (e.g., with 18F) are synthesized for imaging neurotransmitter receptors. The ester group facilitates rapid blood-brain barrier penetration, while the piperidine ring provides target specificity. Radiotracer optimization involves balancing lipophilicity (logP) and metabolic stability .

Methodological Notes

- Synthetic protocols : Prioritize anhydrous conditions for reactions involving moisture-sensitive intermediates .

- Safety : The compound may cause eye or respiratory irritation; use PPE (gloves, goggles) and work in a fume hood .

- Data interpretation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to avoid misassignment of overlapping peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.